molecular formula C19H19N5O7 B11563899 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

Cat. No.: B11563899
M. Wt: 429.4 g/mol
InChI Key: QVABWPYSQQQKAV-CIAFOILYSA-N
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Description

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a dinitrophenyl group, an acetylhydrazine moiety, and a methoxyphenyl group. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dinitrophenylacetic acid: This can be achieved through nitration of phenylacetic acid, followed by purification.

    Formation of 2,4-dinitrophenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Synthesis of 2,4-dinitrophenylacetylhydrazine: The acyl chloride reacts with hydrazine hydrate to form the hydrazine derivative.

    Condensation with N-(2-methoxyphenyl)butanamide: Finally, the hydrazine derivative is condensed with N-(2-methoxyphenyl)butanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrazine moiety may form covalent bonds with reactive sites, leading to alterations in molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide is unique due to its combination of dinitrophenyl, acetylhydrazine, and methoxyphenyl groups. This unique structure imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C19H19N5O7/c1-12(9-18(25)20-15-5-3-4-6-17(15)31-2)21-22-19(26)10-13-7-8-14(23(27)28)11-16(13)24(29)30/h3-8,11H,9-10H2,1-2H3,(H,20,25)(H,22,26)/b21-12+

InChI Key

QVABWPYSQQQKAV-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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